3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is a chemical compound widely used in scientific research due to its diverse applications. It possesses unique properties that make it suitable for studying biological processes and developing novel drugs.
Mechanism of Action
- One such compound, N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide , targets cyclin-A2 and cyclin-dependent kinase 2 (CDK2) .
Target of Action
Biochemical Pathways
Preparation Methods
The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and can be performed in a one-pot, three-component procedure. Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl nitrite or sodium nitrite in aqueous HCl solution . Major products formed from these reactions include 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl]pyrazoles .
Scientific Research Applications
3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is extensively used in scientific research due to its versatility. It is employed in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . Its unique properties make it suitable for studying biological processes and developing novel drugs. Additionally, it is used as a precursor in the synthesis of condensed heterocyclic systems .
Comparison with Similar Compounds
3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is similar to other 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis . These compounds are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds. Some similar compounds include 3-amino-5-cyclopropyl-1H-pyrazole and 5-cyclopropyl-1H-pyrazol-3-amine . The uniqueness of this compound lies in its specific structural properties and its applications in the synthesis of more complex heterocyclic systems .
Properties
IUPAC Name |
5-cyclopropyl-2-ethylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-11-8(9)5-7(10-11)6-3-4-6/h5-6H,2-4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOWQNCPKAFDCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649475 |
Source
|
Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172505-99-5 |
Source
|
Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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